molecular formula C24H13BrCl2N2O2 B10900528 N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B10900528
M. Wt: 512.2 g/mol
InChI Key: IOOBIFBJMLQBFD-UHFFFAOYSA-N
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Description

N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that features a combination of bromophenyl, furyl, dichlorophenyl, and benzoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with 2,4-dichlorobenzoic acid under acidic conditions.

    Synthesis of the Furyl Aldehyde: The furyl aldehyde can be synthesized by the Vilsmeier-Haack reaction, which involves the formylation of furan.

    Condensation Reaction: The final step involves the condensation of the furyl aldehyde with the benzoxazole derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of bromophenyl, furyl, dichlorophenyl, and benzoxazolyl groups in N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H13BrCl2N2O2

Molecular Weight

512.2 g/mol

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C24H13BrCl2N2O2/c25-15-3-1-14(2-4-15)22-10-7-18(30-22)13-28-17-6-9-23-21(12-17)29-24(31-23)19-8-5-16(26)11-20(19)27/h1-13H

InChI Key

IOOBIFBJMLQBFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)Cl)Cl)Br

Origin of Product

United States

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